2-Fluoro-3-(trifluoromethyl)benzaldehyde
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves Pd-catalyzed ortho C-H methylation and fluorination of benzaldehydes using commercially available orthanilic acids as transient directing groups. These reactions demonstrate the use of 1-fluoro-2,4,6-trimethylpyridinium salts either as a bystanding F+ oxidant or an electrophilic fluorinating reagent, highlighting a method that could be adapted for the synthesis of 2-Fluoro-3-(trifluoromethyl)benzaldehyde (Xiao-Yang Chen & E. J. Sorensen, 2018).
Molecular Structure Analysis
The molecular structure of compounds similar to 2-Fluoro-3-(trifluoromethyl)benzaldehyde has been elucidated through X-ray crystallography, offering insights into their conformational dynamics and reactivity. For instance, an X-ray crystal structure of a benzaldehyde ortho C-H palladation intermediate provides valuable information on the spatial arrangement of atoms and the electronic environment affecting reactivity and stability.
Chemical Reactions and Properties
Fluorinated compounds engage in a variety of chemical reactions, demonstrating unique reactivities due to the presence of fluorine atoms. The reaction of fluoro-containing 3-oxoesters with benzaldehyde, for example, showcases the potential for creating diverse molecular structures, ranging from 2-benzylidene-3-fluoroalkyl-3-oxoesters to complex tetrahydropyrans, dependent on reaction conditions (M. V. Pryadeina et al., 2002).
Scientific Research Applications
It is used in Pd-catalyzed ortho C-H hydroxylation of benzaldehydes, which is a process for modifying the chemical structure of benzaldehydes (Chen, Ozturk, & Sorensen, 2017).
This compound is involved in the synthesis of novel fluoro-iodo, trifluoromethyl, and trifluoromethoxy ring-substituted isobutyl phenylcyanoacrylates, which are chemicals with potential applications in various fields (Cimino et al., 2020).
It is utilized in the synthesis of novel trisubstituted ethylenes and their copolymerization with styrene, which can lead to the creation of new types of polymers (Humanski et al., 2018).
2-Fluoro-3-(trifluoromethyl)benzaldehyde is used in Pd-catalyzed ortho C-H methylation and fluorination of benzaldehydes, which helps in studying the crystal structures of benzaldehydes (Chen & Sorensen, 2018).
The compound is part of the synthesis process for quinazoline and fused isoindolinone scaffolds, which are important in medicinal chemistry (Wu et al., 2021).
It is used in the preparation of novel trisubstituted ethylenes and their copolymers with styrene, contributing to advancements in polymer chemistry (Kharas et al., 2017).
This chemical is involved in the synthesis of fluoro-containing 3-oxoesters and their derivatives, which are important in organic synthesis (Pryadeina et al., 2002).
It is also used in the synthesis of α-fluoro-β-hydroxy alkylsulfanyl esters, a type of chemical that has various applications in synthetic chemistry (Jouen et al., 1998).
The compound is employed for high-sensitivity chromatographic analysis of primary amines, which is crucial in analytical chemistry (Beale et al., 1989).
It is used in the electrochemical synthesis of fluoroorganics, demonstrating its utility in electrochemistry (Stepanov, 2002).
Safety And Hazards
properties
IUPAC Name |
2-fluoro-3-(trifluoromethyl)benzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F4O/c9-7-5(4-13)2-1-3-6(7)8(10,11)12/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDMZVNQKVMTCSP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C(F)(F)F)F)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50333759 | |
Record name | 2-Fluoro-3-(trifluoromethyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50333759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-3-(trifluoromethyl)benzaldehyde | |
CAS RN |
112641-20-0 | |
Record name | 2-Fluoro-3-(trifluoromethyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50333759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Fluoro-3-(trifluoromethyl)benzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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